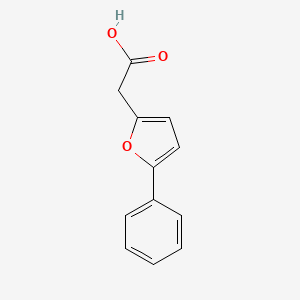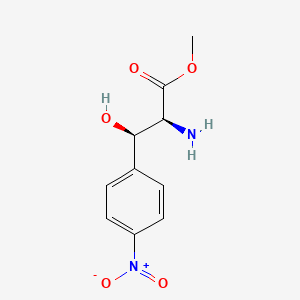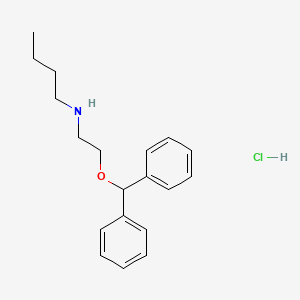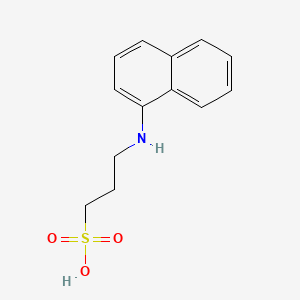
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone core. Common reagents used in this step include acids or bases to facilitate the cyclization reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.
Attachment of the Methylphenethylamino Group: This step involves the coupling of the methylphenethylamino group to the indolinone core, often using a coupling reagent such as EDCI or DCC.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
作用机制
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: A compound with a similar dimethylamino group but different core structure.
3-(Dimethylamino)propyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness
3-(3-(Dimethylamino)propyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups and its indolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
33456-24-5 |
|---|---|
分子式 |
C28H34ClN3O |
分子量 |
464.0 g/mol |
IUPAC 名称 |
dimethyl-[3-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl]azanium;chloride |
InChI |
InChI=1S/C28H33N3O.ClH/c1-29(2)21-12-20-28(24-15-8-5-9-16-24)25-17-10-11-18-26(25)31(27(28)32)30(3)22-19-23-13-6-4-7-14-23;/h4-11,13-18H,12,19-22H2,1-3H3;1H |
InChI 键 |
RVMMVBOXCAXFLL-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)


![2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate](/img/structure/B12000807.png)





![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)



